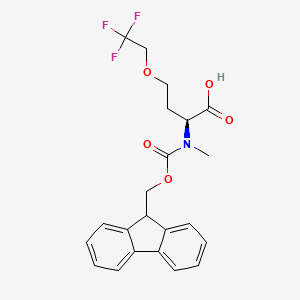
Fmoc-N-Me-O-2,2,2-trifluroethyl-L-homoserine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-N-Me-O-2,2,2-trifluroethyl-L-homoserine is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group, and a trifluoroethyl group attached to the homoserine backbone. This unique structure makes it a valuable tool in the field of organic chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-O-2,2,2-trifluroethyl-L-homoserine typically involves multiple steps, starting from commercially available starting materials. The process often includes the following steps:
Protection of the amino group: The amino group of homoserine is protected using the Fmoc group.
Introduction of the trifluoroethyl group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction.
Methylation: The methyl group is added to the nitrogen atom through a methylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures.
化学反应分析
Types of Reactions
Fmoc-N-Me-O-2,2,2-trifluroethyl-L-homoserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and trifluoroacetic acid are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, Fmoc-N-Me-O-2,2,2-trifluroethyl-L-homoserine is used as a building block in peptide synthesis. Its unique structure allows for the creation of peptides with specific properties and functions.
Biology
In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of amino acids in biological systems.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of peptide-based drugs and as a tool for drug delivery research.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of Fmoc-N-Me-O-2,2,2-trifluroethyl-L-homoserine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The trifluoroethyl group enhances the compound’s stability and reactivity, making it a potent tool in various biochemical assays.
相似化合物的比较
Similar Compounds
Fmoc-L-homoserine: Lacks the trifluoroethyl group, making it less reactive.
Fmoc-N-Me-L-homoserine: Similar structure but without the trifluoroethyl group.
Fmoc-O-2,2,2-trifluroethyl-L-homoserine: Lacks the methyl group on the nitrogen atom.
Uniqueness
Fmoc-N-Me-O-2,2,2-trifluroethyl-L-homoserine stands out due to the presence of both the trifluoroethyl and methyl groups. These modifications enhance its stability, reactivity, and versatility in various applications, making it a unique and valuable compound in scientific research.
属性
分子式 |
C22H22F3NO5 |
|---|---|
分子量 |
437.4 g/mol |
IUPAC 名称 |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-(2,2,2-trifluoroethoxy)butanoic acid |
InChI |
InChI=1S/C22H22F3NO5/c1-26(19(20(27)28)10-11-30-13-22(23,24)25)21(29)31-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3,(H,27,28)/t19-/m0/s1 |
InChI 键 |
UOJGBCVQXKSSSC-IBGZPJMESA-N |
手性 SMILES |
CN([C@@H](CCOCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CN(C(CCOCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


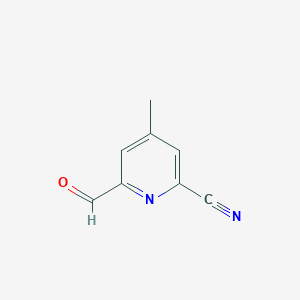
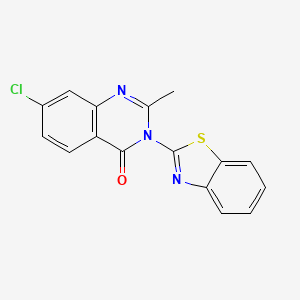
![1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine](/img/structure/B14859785.png)

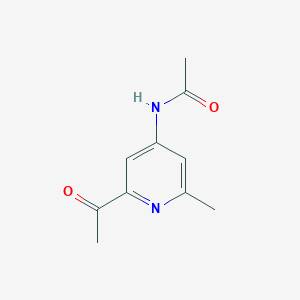
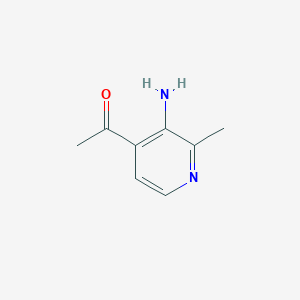
![4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B14859816.png)
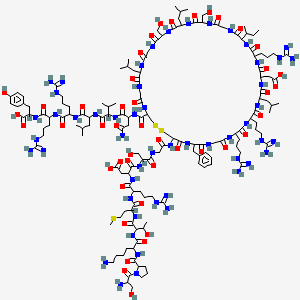
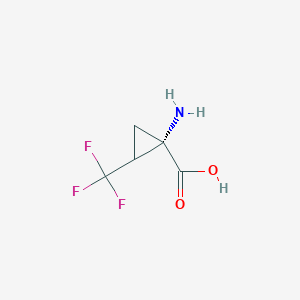
![N-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B14859846.png)
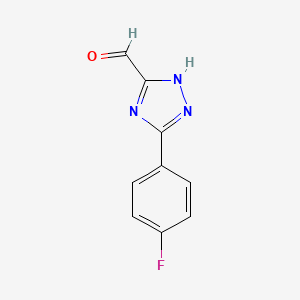
![(2S)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-5-nitro-2-phenylpiperidine](/img/structure/B14859857.png)
![2-{[(2-Ethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859860.png)
![2-chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide](/img/structure/B14859867.png)
